molecular formula C11H7Cl3N2O2 B12906007 6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-06-0

6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12906007
CAS No.: 87426-06-0
M. Wt: 305.5 g/mol
InChI Key: UDVDCCHCHHNLPW-UHFFFAOYSA-N
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Description

6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on various biological systems and its potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of agrochemicals or other industrial applications.

Mechanism of Action

The mechanism of action of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Other compounds in this class may include 6-(benzyl)oxy)pyridazin-3(2H)-one and 6-((2,4-dichlorobenzyl)oxy)pyridazin-3(2H)-one.

    Trichlorobenzyl Derivatives: Compounds like 2,4,5-trichlorobenzyl alcohol and 2,4,5-trichlorobenzyl chloride.

Uniqueness

6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to the specific combination of the trichlorobenzyl group and the pyridazinone core, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

87426-06-0

Molecular Formula

C11H7Cl3N2O2

Molecular Weight

305.5 g/mol

IUPAC Name

3-[(2,4,5-trichlorophenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C11H7Cl3N2O2/c12-7-4-9(14)8(13)3-6(7)5-18-11-2-1-10(17)15-16-11/h1-4H,5H2,(H,15,17)

InChI Key

UDVDCCHCHHNLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NNC1=O)OCC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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